molecular formula C14H10INO B5093146 2-[(3-Iodophenyl)methoxy]benzonitrile

2-[(3-Iodophenyl)methoxy]benzonitrile

Cat. No.: B5093146
M. Wt: 335.14 g/mol
InChI Key: ODMPBHXRQVENQS-UHFFFAOYSA-N
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Description

2-[(3-Iodophenyl)methoxy]benzonitrile: is an organic compound with the molecular formula C14H10INO It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 3-iodophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Iodophenyl)methoxy]benzonitrile typically involves the reaction of 3-iodophenylmethanol with benzonitrile under specific conditions. One common method is the nucleophilic substitution reaction , where the hydroxyl group of 3-iodophenylmethanol is replaced by the benzonitrile group. This reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The iodine atom in the 3-iodophenyl group can participate in various substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of new aryl-aryl bonds through coupling reactions.

Scientific Research Applications

Chemistry: 2-[(3-Iodophenyl)methoxy]benzonitrile is used as an intermediate in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the compound’s potential as a building block for pharmaceuticals, especially in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(3-Iodophenyl)methoxy]benzonitrile largely depends on its application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.

Comparison with Similar Compounds

  • 4-[(2-Iodobenzyl)oxy]benzonitrile
  • 2-[(3-Iodobenzyl)oxy]-3-methoxybenzonitrile
  • 3-Methoxybenzonitrile

Comparison: 2-[(3-Iodophenyl)methoxy]benzonitrile is unique due to the presence of both the iodophenyl and benzonitrile groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[(3-iodophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-8H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMPBHXRQVENQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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